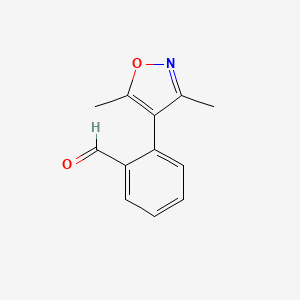

2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

223575-75-5 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-6-4-3-5-10(11)7-14/h3-7H,1-2H3 |

InChI Key |

JWDVUSJNIGJSCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 2 3,5 Dimethyl 4 Isoxazolyl Benzaldehyde and Its Derivatives

Advanced Synthetic Pathways to the Chemical Compound

The construction of the 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde framework can be achieved through various advanced synthetic strategies. These pathways often involve either the pre-functionalization of the core building blocks or the development of flexible routes that allow for the synthesis of multiple derivatives from a common intermediate.

Multi-Step Approaches from Pre-functionalized Building Blocks

Multi-step synthesis provides a robust and controlled method for assembling complex molecules by sequentially building upon pre-functionalized starting materials. libretexts.org In the context of this compound, this approach typically involves the synthesis of a functionalized isoxazole (B147169) ring and a separate benzaldehyde (B42025) precursor, followed by their coupling.

One common strategy begins with the synthesis of the 3,5-dimethylisoxazole (B1293586) core. This can be achieved through the classical reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine (B1172632). The resulting 3,5-dimethylisoxazole can then be halogenated at the 4-position to create a reactive handle, for instance, 4-iodo-3,5-dimethylisoxazole.

Separately, a pre-functionalized benzaldehyde derivative is prepared. A suitable starting material would be 2-formylphenylboronic acid or a related organometallic reagent, where the aldehyde group is often protected as an acetal (B89532) to prevent unwanted side reactions during the coupling step. The final step involves a cross-coupling reaction between the halogenated isoxazole and the benzaldehyde precursor, followed by deprotection of the aldehyde group to yield the target molecule.

Table 1: Example of a Multi-Step Synthetic Sequence

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acetylacetone, Hydroxylamine hydrochloride | Base (e.g., NaOAc), Solvent (e.g., EtOH/H₂O), Heat | 3,5-Dimethylisoxazole |

| 2 | 3,5-Dimethylisoxazole | N-Iodosuccinimide (NIS), Acetonitrile | 4-Iodo-3,5-dimethylisoxazole |

| 3 | 2-Bromobenzaldehyde | Ethylene glycol, p-Toluenesulfonic acid (p-TSA), Toluene, Dean-Stark | 2-(2-Bromophenyl)-1,3-dioxolane |

| 4 | 2-(2-Bromophenyl)-1,3-dioxolane, Bis(pinacolato)diboron | PdCl₂(dppf), KOAc, Dioxane, Heat | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-dioxolane |

| 5 | 4-Iodo-3,5-dimethylisoxazole, Boronic ester from Step 4 | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, Heat (Suzuki Coupling) | 2-(2-(3,5-Dimethyl-4-isoxazolyl)phenyl)-1,3-dioxolane |

Development of Convergent and Divergent Synthetic Routes

Divergent synthesis , conversely, allows for the creation of a library of related compounds from a common intermediate. researchgate.netrsc.org A divergent strategy for derivatives of this compound could start with the core benzaldehyde-isoxazole scaffold. This parent compound can then be subjected to various reactions to modify the benzaldehyde group (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine) or to functionalize the methyl groups on the isoxazole ring, thereby generating a diverse range of derivatives. Isoxazoles themselves can serve as versatile reagents in divergent heterocycle synthesis. researchgate.netrsc.org

Exploration of One-Pot Synthesis Protocols for Enhanced Efficiency

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures, as they combine multiple reaction steps in a single vessel without isolating intermediates. tandfonline.comacs.org The synthesis of substituted isoxazoles is well-suited to one-pot methodologies, often involving multi-component reactions. nih.gov

A potential one-pot approach for a 4-aryl-isoxazole scaffold could involve the condensation of hydroxylamine hydrochloride, a β-ketoester like ethyl acetoacetate (B1235776), and an aromatic aldehyde. nih.govresearchgate.net While this typically yields 4-arylmethylene-isoxazol-5(4H)-ones, modifications to the reaction sequence could lead to the desired 4-aryl-isoxazole.

Another powerful one-pot strategy is the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes. nih.govnih.gov For the target compound, this could involve generating a nitrile oxide from a 2-substituted benzaldoxime (B1666162) and reacting it with 3-pentyne-2-one, followed by further transformations. More direct methods involve the reaction of aldoximes and alkynes under conditions that promote cycloaddition. organic-chemistry.org Microwave-assisted one-pot methods have also proven effective for synthesizing substituted isoxazoles, offering advantages of short reaction times and high yields. tandfonline.comnih.gov

Table 2: Comparison of One-Pot Synthesis Strategies for Isoxazoles

| Strategy | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Multi-component Condensation | Aldehyde, β-Ketoester, Hydroxylamine | Catalyst (Acid or Base), Solvent (Water or Organic), Heat | Atom economy, simple starting materials. researchgate.net |

| 1,3-Dipolar Cycloaddition | Aldoxime, Alkyne | Oxidant (e.g., Chloramine-T) or Dehydrating agent, Heat or Catalyst | High regioselectivity, functional group tolerance. nih.gov |

| Microwave-Assisted Cyclization | γ-Hydroxyalkynals, Hydroxylamine | Microwave irradiation, Catalyst-free | Rapid, efficient, high yields. tandfonline.comnih.gov |

| Oxidation/Cyclization Cascade | Propargylamines | Oxidant, CuCl (catalyst) | Good functional group compatibility. acs.org |

Catalytic Approaches in the Formation of the Benzaldehyde-Isoxazole Scaffold

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways for forming complex bonds. Both transition metals and organocatalysts play pivotal roles in constructing the benzaldehyde-isoxazole scaffold.

Transition Metal-Mediated Cross-Coupling Reactions for Aryl-Heteroaryl Linkages

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds between aryl and heteroaryl systems. rsc.org Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in linking the isoxazole and benzaldehyde rings. nih.govresearchgate.net

The Suzuki-Miyaura coupling is particularly prominent. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. To synthesize this compound, two primary routes are feasible:

Coupling of 4-halo-3,5-dimethylisoxazole with 2-formylphenylboronic acid.

Coupling of 3,5-dimethyl-4-isoxazolylboronic acid with a 2-halobenzaldehyde.

These reactions are known for their high yields, mild conditions, and tolerance of a wide range of functional groups, although protection of the aldehyde may be necessary. researchgate.net In addition to palladium, nickel-catalyzed cross-coupling reactions have also been established for forming C-N bonds with isoxazoles, demonstrating their versatility as coupling partners. rsc.org Gold- and copper-catalyzed reactions are also widely used in isoxazole synthesis, particularly in cyclization and cycloaddition steps. nih.govorganic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Reactions in Isoxazole Synthesis

| Reaction Type | Catalyst System | Substrates | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid | Aryl-Heteroaryl C-C |

| Negishi Coupling | Pd(0) or Ni(0) complex | Aryl/Heteroaryl Halide + Organozinc Reagent | Aryl-Heteroaryl C-C. nih.gov |

| Gold-Catalyzed Cyclization | AuCl₃ | α,β-Acetylenic Oximes | Isoxazole Ring Formation. organic-chemistry.org |

| Copper-Catalyzed Cycloaddition | Cu(I) salt (e.g., CuI) | In-situ generated Nitrile Oxide + Terminal Alkyne | Isoxazole Ring Formation. nih.govorganic-chemistry.org |

| Palladium-Catalyzed Four-Component Coupling | Pd(0) complex | Terminal Alkyne, Hydroxylamine, CO, Aryl Iodide | Isoxazole Ring Formation. organic-chemistry.org |

Organic Catalysis in Condensation and Cyclization Processes

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and metal-free alternative for synthesis. nih.gov In the context of isoxazole synthesis, organocatalysts are particularly effective in promoting condensation and cyclization reactions. researchgate.net

For instance, the Knoevenagel condensation, a key step in forming 4-arylmethylene-isoxazol-5(4H)-ones, can be catalyzed by biodegradable and eco-friendly organocatalysts like glutamic acid, citric acid, or tartaric acid. researchgate.netresearchgate.net This reaction involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as 3-methyl-isoxazol-5(4H)-one, which can be formed in situ from ethyl acetoacetate and hydroxylamine hydrochloride. nih.gov

Furthermore, enamine-triggered [3+2]-cycloaddition reactions, catalyzed by secondary amines like proline or its derivatives, can be employed to construct the isoxazole ring with high regioselectivity. organic-chemistry.org Hypervalent iodine compounds, while not strictly organocatalysts, can be used in catalytic amounts to facilitate intramolecular oxidative cycloadditions of aldoximes, providing an efficient route to fused isoxazole derivatives. mdpi.com

Table 4: Organocatalysts in Isoxazole-Related Syntheses

| Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Citric Acid / Tartaric Acid | Multi-component Condensation | Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones. researchgate.netresearchgate.net |

| Glutamic Acid | Multi-component Condensation | Aromatic/Heteroaromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine | 3-Methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one derivatives. researchgate.net |

| Triethylamine | Enamine-triggered [3+2]-Cycloaddition | Aldehydes, N-hydroximidoyl chlorides | 3,4-Disubstituted isoxazoles. organic-chemistry.org |

Phase Transfer Catalysis for Reaction Optimization

Phase Transfer Catalysis (PTC) is a powerful technique for optimizing organic reactions, particularly when reactants are located in different immiscible phases (e.g., aqueous and organic). The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of one reactant across the phase boundary, allowing it to react with the other substrate. This methodology can lead to enhanced reaction rates, milder reaction conditions, and improved yields by overcoming the insolubility of reactants.

In the context of isoxazole synthesis, PTC has been effectively employed to optimize 1,3-dipolar cycloaddition reactions. A notable example is the synthesis of bis-isoxazoles using tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst in a toluene-water biphasic system. morressier.com This approach demonstrates several key advantages over conventional methods. morressier.com The use of an inexpensive catalyst and a biphasic solvent system aligns with principles of economic and environmental efficiency. morressier.com This PTC-mediated strategy is particularly relevant for the synthesis of complex molecules like this compound, where precursors may have differing solubilities.

The table below summarizes the advantages of employing Phase Transfer Catalysis in isoxazole synthesis.

| Feature | Description | Advantage |

|---|---|---|

| Catalyst | Tetrabutylammonium bromide (TBAB) | Inexpensive and readily available. morressier.com |

| Solvent System | Biphasic (e.g., Toluene-Water) | Accommodates reactants with different solubilities, can be greener than single organic solvents. morressier.com |

| Reaction Conditions | Mild temperature and pressure. | Reduces energy consumption and minimizes side reactions. morressier.com |

| Reaction Rate | Enhanced compared to non-catalyzed biphasic systems. | Leads to shorter overall synthesis time. morressier.com |

| Efficiency | Improved reaction efficiency and atom economy. | Maximizes the conversion of reactants to the desired product. morressier.com |

Green Chemistry Principles in Synthetic Route Development for the Compound

The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry. nih.gov This approach aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. mdpi.comabap.co.in For isoxazole synthesis, this involves moving away from traditional methods that often rely on volatile and toxic organic solvents and harsh reagents. preprints.org

Modern green strategies for synthesizing isoxazole derivatives include the use of water as a benign reaction medium, the application of eco-friendly catalysts derived from agro-waste, and the utilization of alternative energy sources such as ultrasound, natural sunlight, and microwave irradiation. mdpi.compreprints.orgnih.govsemnan.ac.ir For instance, multicomponent reactions (MCRs) conducted in aqueous media or under solvent-free conditions represent a highly efficient and sustainable pathway to isoxazole-containing molecules. nih.govsemnan.ac.ir These methods not only reduce environmental pollution but also often result in higher yields, shorter reaction times, and simplified work-up procedures. semnan.ac.ir

Solvent-Free Reaction Conditions

A primary objective of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. Solvent-free synthesis, or mechanochemistry, has emerged as a viable and powerful alternative for constructing heterocyclic scaffolds like isoxazoles. nih.gov

One prominent solvent-free technique is ball-milling, which has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. nih.govresearchgate.net In this method, solid reactants are physically ground together, often with a catalyst, providing the mechanical energy necessary to initiate the reaction. This process can be performed using a recyclable Cu/Al2O3 nanocomposite catalyst, yielding moderate to excellent results. nih.gov Another innovative approach involves using catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), to facilitate the condensation reaction for isoxazole synthesis under solvent-free conditions. nih.gov These methods offer significant advantages, including reduced hazardous waste, lower energy consumption compared to solution-based techniques, and often simplified product purification. researchgate.net

The following table compares key aspects of solvent-free synthesis with traditional solvent-based methods for isoxazole formation.

| Parameter | Solvent-Free Method (e.g., Ball-Milling) | Traditional Solvent-Based Method |

|---|---|---|

| Environmental Impact | Minimal, no hazardous solvent waste. researchgate.net | Generates volatile organic compound (VOC) waste. |

| Energy Consumption | Often lower than refluxing solvents. researchgate.net | Requires sustained heating, leading to higher energy use. |

| Reaction Time | Can be significantly shorter. researchgate.net | Often requires several hours of reaction time. |

| Work-up/Purification | Simplified, sometimes absent. researchgate.net | Typically requires extraction and solvent removal. |

| Atom Economy | High, as solvents are not incorporated. | Lower due to the use of non-reacting solvent mass. |

Microwave-Assisted Synthetic Transformations

Microwave-assisted synthesis is a cornerstone of green chemistry, offering an efficient alternative to conventional heating methods for organic transformations. nih.govabap.co.in By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, increase product yields, and improve selectivity. nveo.orgabap.co.in

The synthesis of isoxazole derivatives has been shown to benefit significantly from microwave irradiation. nih.govnveo.org Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. nih.govacs.org For example, the synthesis of isoxazoles and related oxazoles from substituted aryl aldehydes and other precursors has been efficiently achieved using microwave technology. nih.govijpsonline.com This technique is particularly advantageous for multi-step syntheses or for building libraries of derivatives of a core structure like this compound, as it allows for rapid reaction optimization and production. The clean reaction profiles and operational simplicity further establish microwave-assisted synthesis as a superior method in modern organic chemistry. nveo.org

This table provides a comparative overview of microwave-assisted versus conventional heating methods for the synthesis of isoxazole derivatives.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes (e.g., 8-15 min). nih.govacs.org | Hours (e.g., >9 hours). |

| Product Yield | Generally high to excellent (e.g., ~96%). nih.govacs.org | Often lower and more variable. nih.gov |

| Energy Efficiency | High, due to direct and localized heating. abap.co.in | Low, due to indirect heating of the entire apparatus. |

| Side Reactions | Minimized due to short reaction times and uniform heating. | More prevalent due to prolonged exposure to high temperatures. |

| Selectivity | Often enhanced. nih.govabap.co.in | May be lower. |

Chemical Reactivity and Derivatization Strategies of 2 3,5 Dimethyl 4 Isoxazolyl Benzaldehyde

Transformations Involving the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is a versatile functional group that readily participates in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the attached 3,5-dimethylisoxazolyl substituent.

Nucleophilic Addition Reactions: Hemiaminal and Schiff Base Formation

The carbonyl carbon of the benzaldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org Primary amines, for instance, react with aldehydes in a nucleophilic addition to form an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com This intermediate can then eliminate a molecule of water to form a stable carbon-nitrogen double bond, known as an imine or, more specifically, a Schiff base. mdpi.com This two-step process is a cornerstone of aldehyde chemistry.

The reaction of 2-(3,5-dimethyl-4-isoxazolyl)benzaldehyde with various primary amines is expected to proceed readily, often catalyzed by a trace amount of acid, to yield a diverse range of Schiff base derivatives. The stability of the initial hemiaminal can be influenced by the electronic nature of the substituents on the benzaldehyde and the amine. nih.gov While typically transient, some hemiaminals derived from heterocyclic amines have been found to be stable and isolable. mdpi.comnih.gov The formation of Schiff bases is a widely utilized transformation in synthetic chemistry, creating versatile intermediates for the synthesis of various nitrogen-containing compounds and ligands for metal complexes. nih.govjecst.org

Table 1: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Typically reflux in a solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid). |

Controlled Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group represents an intermediate oxidation state for a carbon atom and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be smoothly oxidized to the corresponding carboxylic acid, 2-(3,5-dimethyl-4-isoxazolyl)benzoic acid. A variety of oxidizing agents can accomplish this transformation under mild conditions. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like silver oxide (Ag₂O). Certain microorganisms have also been shown to oxidize benzaldehydes to their corresponding benzoic acids. nih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, [2-(3,5-dimethyl-4-isoxazolyl)phenyl]methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this purpose, as it is mild enough not to affect other potentially reducible groups under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Table 2: Predicted Products of Oxidation and Reduction

| Starting Material | Transformation | Reagent Example | Product |

| This compound | Oxidation | Potassium Permanganate (KMnO₄) | 2-(3,5-Dimethyl-4-isoxazolyl)benzoic acid |

| This compound | Reduction | Sodium Borohydride (NaBH₄) | [2-(3,5-Dimethyl-4-isoxazolyl)phenyl]methanol |

Directed Functionalization at the Ortho-Positions of the Benzaldehyde Ring

While the target molecule already has a substituent at one ortho position (the isoxazole (B147169) ring), the other ortho position (C6) can potentially be functionalized using modern synthetic methods. A powerful strategy for this is directed C-H functionalization. acs.orgnih.gov This approach often involves the in-situ formation of a directing group, typically by converting the aldehyde into an imine. researchgate.netresearchgate.net This transient imine can then coordinate to a transition metal catalyst (like palladium or iridium), directing the catalyst to activate and functionalize the adjacent C-H bond. acs.orgnih.govresearchgate.net This strategy allows for the introduction of a variety of substituents, including aryl groups, halogens, or amides, with high regioselectivity. nih.gov

Reactivity of the 3,5-Dimethylisoxazole (B1293586) Ring System

The 3,5-dimethylisoxazole ring is an aromatic heterocycle with its own characteristic reactivity. solubilityofthings.com The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring and dictates its behavior in various reactions.

Electrophilic Substitution Reactions on the Isoxazole Core (if applicable to the 4-position)

Electrophilic aromatic substitution is a key reaction for many aromatic systems. In isoxazoles, the 4-position is generally the most susceptible to electrophilic attack. reddit.com However, in the case of this compound, the 4-position is already substituted with the benzaldehyde moiety. Electrophilic substitution at other positions (C3 or C5) is generally not favored. Instead, synthetic strategies to create substituted isoxazoles often involve constructing the ring from acyclic precursors, which allows for the precise placement of substituents. nih.govorganic-chemistry.org For example, the cyclization of 2-alkyn-1-one O-methyl oximes is an effective method for producing highly substituted isoxazoles. nih.gov

Ring Transformations and Rearrangement Studies

The isoxazole ring, despite its aromatic character, can undergo a variety of ring-opening and rearrangement reactions under specific conditions, such as exposure to heat, light, or chemical reagents.

Photochemical Rearrangement: Irradiation with UV light can induce the homolysis of the weak N-O bond in the isoxazole ring, leading to a cascade of rearrangements. nih.gov This process can lead to the formation of other heterocyclic systems, such as oxazoles or pyrazoles, via ketenimine intermediates. nih.gov

Base-Promoted Rearrangement: In the presence of a base, some isoxazole derivatives can undergo rearrangements. For instance, the Boulton–Katritzky rearrangement has been observed in certain isoxazolo[4,5-b]pyridine (B12869654) systems, which are structurally related. beilstein-journals.org Other base-mediated rearrangements can lead to the formation of oxazoles. rsc.org

Reductive Ring Cleavage: The N-O bond is the weakest bond in the isoxazole ring and is susceptible to cleavage under reductive conditions. This can be a useful synthetic transformation, for example, in converting 3,5-dimethyl-4-nitroisoxazole (B73060) derivatives into dicarboxylic acids. nih.gov

These transformation studies highlight the latent functionality within the isoxazole ring, allowing it to serve as a synthetic precursor to other valuable chemical structures.

Cycloaddition Reactions Utilizing the Compound as a Dipolarophile or Precursor

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The unique electronic and structural features of this compound allow it to serve, either directly or after modification, as a key component in various cycloaddition strategies, particularly for the synthesis of novel heterocyclic systems.

The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocycles. nih.gov Nitrile oxides, as reactive 1,3-dipoles, readily react with dipolarophiles such as alkenes and alkynes to yield 2-isoxazolines and isoxazoles, respectively. nih.govnih.gov While the aldehyde group in this compound is not itself a dipolarophile, it serves as a convenient synthetic handle to introduce the necessary functionality.

For instance, the aldehyde can be converted into an alkene via Wittig-type olefination or to an alkyne via the Corey-Fuchs reaction. The resulting styrenyl or ethynyl (B1212043) derivative, bearing the 2-(3,5-dimethyl-4-isoxazolyl)phenyl moiety, can then participate as a potent dipolarophile in reactions with in situ generated nitrile oxides. These nitrile oxides are typically formed from the dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes. nih.govresearchgate.net This strategy provides a direct route to complex molecules containing two distinct isoxazole rings. rsc.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipolarophile and the nitrile oxide. researchgate.net

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile Precursor | Reagents for Dipolarophile Synthesis | Nitrile Oxide Precursor | Resulting Heterocycle |

|---|---|---|---|

| This compound | 1. Ph₃P=CHCO₂Et (Wittig reagent) | Ar-C(Cl)=NOH, Et₃N | 3-Aryl-5-[2-(3,5-dimethyl-4-isoxazolyl)phenyl]-isoxazoline |

The synthesis of fused heterocyclic systems is of great importance as these scaffolds are prevalent in natural products and pharmaceuticals. Intramolecular cycloaddition reactions are particularly effective for this purpose, offering high regioselectivity and stereocontrol. kuleuven.be The this compound scaffold can be elaborated to generate a precursor for an intramolecular 1,3-dipolar cycloaddition.

A plausible strategy involves converting the aldehyde to an aldoxime, which can be further oxidized to a nitrile oxide. If an alkene or alkyne moiety is simultaneously introduced at an appropriate position on the benzaldehyde ring system, an intramolecular [3+2] cycloaddition can occur. nih.gov This process, known as an intramolecular nitrile oxide cycloaddition (INOC) reaction, leads to the formation of complex, fused-ring systems where a newly formed isoxazole or isoxazoline (B3343090) ring is annulated to the existing benzene (B151609) ring. This approach provides a powerful method for generating novel polycyclic heteroaromatic compounds.

The Compound as a Versatile Synthon in Complex Molecule Synthesis

A synthon is a conceptual building block used in retrosynthetic analysis to represent a key structural unit of a target molecule. The title compound, with its strategically placed aldehyde and isoxazole functionalities, serves as a versatile synthon for the assembly of diverse and complex molecular frameworks.

Polycyclic and spirocyclic scaffolds are highly sought after in medicinal chemistry due to their structural rigidity and three-dimensional character, which can lead to improved binding affinity and selectivity for biological targets. nih.govbldpharm.com The introduction of spirocyclic centers often results in molecules with a higher fraction of sp³-hybridized carbons, a feature correlated with greater success in clinical development. bldpharm.comresearchgate.net

This compound is an excellent starting point for synthesizing such scaffolds. For example, the aldehyde can undergo condensation with cyclic active methylene (B1212753) compounds, such as N-substituted barbiturates or pyrazolidinediones, to form an exocyclic double bond. This intermediate can then participate in cycloaddition reactions to generate spirocyclic systems. researchgate.net A [3+2] cycloaddition of an azomethine ylide or a nitrile oxide to this exocyclic alkene would install a spirocyclic junction, linking the benzaldehyde-isoxazole moiety to a new five-membered heterocyclic ring. researchgate.net This methodology provides access to a diverse library of complex spiro-heterocycles. nih.gov

Table 2: Synthetic Strategies for Spirocycle Construction

| Reaction Type | Intermediate from Title Compound | Cycloaddition Partner | Resulting Spiro-Scaffold |

|---|---|---|---|

| Knoevenagel/[3+2] Cycloaddition | 2-(3,5-Dimethyl-4-isoxazolyl)benzylidene-barbiturate | Sarcosine, Paraformaldehyde (Azomethine Ylide) | Spiro[pyrrolidine-3,5'-pyrimidine]trione derivative |

The construction of novel heterocyclic architectures is a continuous goal in organic synthesis. The aldehyde group of this compound is a key functional handle that enables its use in a variety of powerful multicomponent and tandem reactions to build advanced molecular frameworks. researchgate.net

For example, the compound can be utilized in reactions like the Friedländer annulation by reacting with a ketone containing an α-methylene group, leading to substituted quinolines. Similarly, it can serve as the aldehyde component in multicomponent reactions such as the Ugi or Passerini reactions to generate complex acyclic precursors that can be cyclized to form macrocycles or other constrained systems. The combination of the isoxazole ring with newly formed heterocyclic systems can lead to molecules with unique pharmacological profiles. researchgate.net These strategies underscore the utility of this compound as a foundational building block for creating libraries of structurally diverse and complex heterocyclic compounds for drug discovery and materials science. kuleuven.benih.gov

Despite a comprehensive search for spectroscopic and structural data on the chemical compound this compound, publicly available experimental data is insufficient to construct the detailed article as requested.

Searches for high-resolution ¹H and ¹³C NMR spectra, two-dimensional NMR (COSY, HMQC, HMBC) correlations, Fourier Transform Infrared (FT-IR), Raman vibrational data, mass spectrometry (MS) fragmentation analysis, X-ray diffraction crystal structures, and Ultraviolet-Visible (UV-Vis) electronic transition data specific to this compound did not yield the necessary detailed research findings required to populate the requested sections.

While general spectroscopic characteristics of related compounds, such as substituted benzaldehydes and various isoxazole derivatives, are documented in scientific literature, this information is not specific enough to accurately describe this compound. nih.govnih.govresearchgate.netresearchgate.net Constructing the article without specific, verified data for the target molecule would lead to inaccuracies and speculation, which is contrary to the requirement for a scientifically precise report.

Therefore, the advanced spectroscopic and structural characterization article focusing solely on this compound cannot be generated at this time due to the absence of the requisite primary data in the accessible scientific literature.

Advanced Spectroscopic and Structural Characterization of 2 3,5 Dimethyl 4 Isoxazolyl Benzaldehyde

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) to the calculated theoretical values, the purity and stoichiometric accuracy of a synthesized sample can be verified.

The molecular formula for 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde is C₁₂H₁₁NO₂. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for experimental results obtained from combustion analysis.

Theoretical Elemental Composition of C₁₂H₁₁NO₂

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 71.63 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.96 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.90 |

| Total | | | | 201.218 | 100.00 |

Thermal Analysis for Stability and Phase Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and any phase transitions of a compound.

Differential Scanning Calorimetry (DSC): This technique would identify the melting point of this compound as a sharp endothermic peak. It could also reveal other phase transitions, such as crystallization or glass transitions.

A thorough search of scientific databases and literature did not yield specific experimental thermal analysis data, such as DSC or TGA thermograms, for this compound. Therefore, its precise melting point, decomposition temperature, and other phase transition characteristics are not documented here.

Computational and Theoretical Investigations of 2 3,5 Dimethyl 4 Isoxazolyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the ground-state electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. nih.gov A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) to perform calculations. nih.govscielo.org.mx

Conformational Analysis: Molecules can often exist in multiple spatial arrangements called conformers, which differ in energy. mdpi.com Conformational analysis for 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde would involve studying the rotation around the single bond connecting the phenyl and isoxazole (B147169) rings. By calculating the energy of different conformers, researchers can identify the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations. This information is crucial for understanding how the molecule's shape influences its properties and interactions. mdpi.com

Beyond DFT, other quantum chemical methods are employed to investigate molecular properties.

Ab Initio Methods: Latin for "from the beginning," ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally more demanding than DFT, these methods can provide highly accurate results, especially when electron correlation is included through more advanced techniques. conicet.gov.ar They are used to calculate a wide range of molecular properties, including total energy, dipole moment, and vibrational frequencies. mdpi.comepstem.net

Semi-Empirical Methods: These methods offer a faster, albeit less rigorous, alternative to ab initio and DFT calculations. scispace.com Semi-empirical methods, such as AM1 and PM3, simplify the complex equations of quantum mechanics and incorporate parameters derived from experimental data to compensate for these approximations. researchgate.net This approach significantly reduces computational time, making it suitable for preliminary analysis or for studying very large molecular systems where higher-level theories would be prohibitively expensive. researchgate.net

| Method Type | Examples | Key Features | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X | Good balance of accuracy and computational cost; relies on electron density. | Geometry optimization, electronic properties, reactivity analysis. |

| Ab Initio | Hartree-Fock (HF), MP2 | Based on first principles, no empirical parameters; can be computationally expensive. | High-accuracy calculations for smaller molecules, benchmarking. |

| Semi-Empirical | AM1, PM3, PM6 | Uses empirical parameters to simplify calculations; very fast but less accurate. | Rapid screening of large molecules, initial conformational searches. |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The reactivity of a molecule is governed by its electronic structure, particularly the frontier molecular orbitals (FMOs). Analysis of these orbitals and related descriptors provides a quantitative framework for predicting chemical behavior.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. oaji.netnih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. oaji.net

Global Reactivity Indices: Several descriptors, derived from HOMO and LUMO energies, quantify a molecule's reactivity. irjweb.com

Ionization Potential (I) and Electron Affinity (A) can be approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) measures the ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) is the resistance to change in electron distribution (η = (I - A) / 2). "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. oaji.net

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Measures resistance to deformation of the electron cloud. High hardness corresponds to low reactivity. |

| Chemical Softness (S) | 1 / η | The inverse of hardness. High softness indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the overall electron-attracting tendency of the molecule. |

| Electrophilicity Index (ω) | χ² / 2η | Quantifies the ability of a molecule to act as an electrophile. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and are the preferred sites for electrophilic attack. nih.govresearchgate.net Blue regions represent positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.govresearchgate.net Green areas denote neutral or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential (red) around the oxygen atom of the benzaldehyde's carbonyl group and the nitrogen atom of the isoxazole ring, as these are highly electronegative atoms. These sites would be the primary targets for electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the aldehyde group and the regions around the hydrogen atoms of the phenyl ring would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

While MEP maps provide a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific prediction of reactivity sites within a molecule. researchgate.net The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. It essentially measures how the electron density at a specific point changes when an electron is added to or removed from the molecule.

By condensing the Fukui function to individual atomic sites, one can calculate values that predict susceptibility to different types of attack:

fk+ : For nucleophilic attack (electron acceptance), calculated from the difference in electron population on atom k between the neutral and anionic states. A higher value indicates a more favorable site for a nucleophile.

fk- : For electrophilic attack (electron donation), calculated from the difference in electron population on atom k between the cationic and neutral states. A higher value points to a more reactive site for an electrophile.

fk0 : For radical attack, which is often approximated as the average of fk+ and fk-.

For this compound, Fukui function analysis would pinpoint the specific atoms most likely to participate in chemical reactions, providing a more refined prediction of its chemical behavior than MEP analysis alone. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and hyperconjugative stability within a molecule. It translates the complex wave function of a molecule into a localized Lewis-like structure of bonds and lone pairs. This analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO, providing insight into intramolecular and intermolecular interactions.

For a molecule like this compound, an NBO analysis would be expected to reveal key interactions, such as:

Intramolecular charge transfer: Delocalization of electron density between the benzaldehyde (B42025) ring, the isoxazole ring, and the aldehyde functional group.

Intermolecular interactions: In a crystalline or dimeric state, NBO analysis could quantify the strength of interactions like hydrogen bonds or other weak non-covalent forces.

Without a specific study on this compound, no quantitative data on these interactions can be presented.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, which are then converted into chemical shifts. These theoretical calculations are invaluable for assigning experimental NMR signals and understanding the electronic environment of nuclei.

A GIAO calculation for this compound would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The results would depend on the level of theory (e.g., DFT functional) and the basis set used. A comparison with experimental data would help confirm the molecular structure and assignments. Currently, no such theoretical data has been published for this compound.

Vibrational Frequency Computations for Infrared and Raman Spectra

Theoretical calculations of vibrational frequencies are essential for the assignment of experimental IR and Raman spectra. By solving the vibrational Schrödinger equation, typically within the harmonic approximation, computational methods can predict the frequencies and intensities of a molecule's normal modes of vibration.

For this compound, these computations would identify characteristic vibrational modes, including:

C=O stretching of the aldehyde group.

C-H stretching and bending modes of the aromatic ring and methyl groups.

Vibrational modes characteristic of the isoxazole and benzaldehyde rings.

Such computational data is not available in the existing literature, precluding the presentation of a theoretical vibrational analysis.

Detailed Studies of Intermolecular Interactions and Crystal Engineering Principles

The study of intermolecular interactions is fundamental to crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties. The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent forces.

Hydrogen Bonding Networks and Their Energetic Contributions

Hydrogen bonds are highly directional and relatively strong non-covalent interactions that often play a dominant role in determining molecular packing in crystals. In this compound, the aldehyde oxygen and the isoxazole nitrogen and oxygen atoms could act as hydrogen bond acceptors, while aromatic C-H groups could act as weak donors. This could lead to the formation of various supramolecular synthons, such as dimers or chains. The energetic contribution of these bonds can be estimated through computational methods, but a crystal structure determination or a dedicated theoretical study is required to identify and quantify them. To date, the crystal structure of this compound has not been reported, and no computational studies on its hydrogen bonding networks are available.

Energy Decomposition Analysis (e.g., PIXEL method) for Intermolecular Forces

Detailed research findings from energy decomposition analyses, specifically using methods like the PIXEL method to investigate the intermolecular forces of this compound, are not available in the reviewed literature. This type of analysis is crucial for quantitatively partitioning interaction energies into distinct components such as electrostatic, polarization, dispersion, and repulsion, thereby offering a deeper understanding of the forces governing crystal packing and molecular interactions. However, specific studies applying these computational techniques to this compound have not been identified.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics in Non-Biological Environments

Comprehensive molecular dynamics (MD) simulations to explore the conformational landscapes and dynamics of this compound in non-biological environments have not been reported in the available scientific literature. Such simulations would provide valuable insights into the molecule's flexibility, the relative energies of its different conformers, and the dynamic transitions between them in various solvents. This information is fundamental for understanding its physicochemical properties and reactivity. Despite the utility of MD simulations in conformational analysis, specific studies focused on this compound are currently absent from public research databases.

Advanced Applications of 2 3,5 Dimethyl 4 Isoxazolyl Benzaldehyde in Materials Science and Organic Synthesis

Development of Photochromic and Opto-Electronic Materials

The integration of the 2-(3,5-dimethyl-4-isoxazolyl)benzaldehyde moiety into molecular structures has shown potential in the development of advanced photochromic and opto-electronic materials. The isoxazole (B147169) ring, in particular, contributes to the unique electronic and structural properties that are essential for these applications.

Research into arylazo-3,5-dimethylisoxazoles has demonstrated their capability as photoswitches. These compounds exhibit excellent photoswitching ability in both solution and solid states, with a notable feature being the high stability of their Z-isomer. Many derivatives display light-induced color changes and even partial phase transitions upon UV irradiation, highlighting their potential in creating dynamic materials. researchgate.net A significant finding is the reversible light-induced phase transition between solid and liquid phases observed in the parent phenylazo-3,5-dimethylisoxazole, which could be leveraged for applications like patterned crystallization. researchgate.net

Furthermore, isoxazol-5(4H)-ones, which share structural similarities with the isoxazole in the title compound, are recognized as key components in donor-acceptor Stenhouse adducts (DASAs), a class of photochromic compounds. researchgate.net The inherent properties of the isoxazole ring make it a valuable building block for materials that can be controlled by light.

In the broader context of opto-electronic materials, polymers containing heterocyclic moieties are of significant interest. The electronic properties of such polymers can be tuned by modifying the heterocyclic unit. While direct studies on polymers from this compound are not widely reported, the principles of polymer design suggest that incorporating this aldehyde into a polymer backbone could lead to materials with interesting optical and electronic properties suitable for various applications. mdpi.com

A novel photochromic diarylethene bearing an isoxazole moiety has been synthesized and was found to exhibit significant photochromism. The material changes from colorless to red upon UV light irradiation, a property observed both in solution and when embedded in a PMMA film. This indicates the crucial role of the isoxazole group in the photochromic behavior of the diarylethene derivative. researchgate.net

Role as a Precursor in the Synthesis of Functional Polymers and Macromolecules

The bifunctional nature of this compound, possessing both a reactive aldehyde group and a stable heterocyclic isoxazole ring, positions it as a valuable precursor in the synthesis of functional polymers and macromolecules. The aldehyde functionality allows for its incorporation into polymer chains through various polymerization techniques, while the isoxazole moiety can impart specific properties to the resulting material.

One common approach for integrating benzaldehyde (B42025) derivatives into polymers is through condensation reactions. For instance, benzaldehydes can be immobilized onto amine-terminated polymers to create materials with specific functionalities. nih.govresearchgate.net Following this logic, this compound could be reacted with polymers containing primary or secondary amine groups to yield a polymer decorated with isoxazole units. Such polymers could exhibit unique thermal, mechanical, or electronic properties derived from the heterocyclic side chains.

Moreover, multicomponent polymerization (MCP) is an efficient method for synthesizing heterocyclic polymers. rsc.org This approach could potentially utilize this compound as one of the key monomers to create complex and well-defined polymer structures in a one-pot procedure. The resulting polymers, containing the isoxazole ring in their backbone or as pendant groups, could find applications in various fields due to their distinct mechanical, photophysical, and electrical properties. rsc.org

While direct polymerization of this compound is not extensively documented, studies on the copolymerization of benzaldehydes with vinyl ethers have demonstrated the feasibility of incorporating aldehyde functionalities into polymer backbones via cationic copolymerization. acs.org This suggests that a similar strategy could be employed for the title compound, leading to well-defined alternating copolymers with isoxazole side chains.

The synthesis of new polymers linked to heterocyclic compounds using nanoparticle catalysts is another emerging area. ekb.eg Zinc oxide nanoparticles, for example, have been used to catalyze the polymerization of heterocyclic compounds with acrylic acid. ekb.eg It is conceivable that this compound could be used in similar systems to produce novel polymeric materials.

Applications in Coordination Chemistry: Ligand Design and Metal Complexation for Catalysis or Novel Material Development

The this compound scaffold is a promising candidate for ligand design in coordination chemistry. The presence of both a nitrogen atom in the isoxazole ring and an oxygen atom in the aldehyde group provides potential coordination sites for metal ions, allowing for the formation of stable metal complexes.

The coordination chemistry of heterocyclic ligands, including those with isoxazole and benzaldehyde moieties, has been explored for the synthesis of complexes with various transition metals. mdpi.comcanterbury.ac.nzresearchgate.net These complexes often exhibit interesting structural and electronic properties, which can be fine-tuned by modifying the ligand structure. For instance, Schiff base ligands derived from the condensation of aminobenzothiazole with benzaldehydes have been used to prepare complexes with Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III). mdpi.com Similarly, this compound can be derivatized to form Schiff bases or other multidentate ligands for complexing a wide range of metal ions.

Palladium complexes containing isoxazole-derived ligands have shown significant catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com For example, a palladium(II) complex with 5-(p-tolyl)isoxazol-3-amine (B11763255) as a ligand has been demonstrated to be a highly efficient catalyst for this reaction in aqueous media. researchgate.net This suggests that ligands derived from this compound could also be effective in supporting palladium catalysts for various organic transformations. The development of such catalysts is crucial for greener and more efficient chemical synthesis. nih.gov

Furthermore, the coordination of benzaldehyde semicarbazone ligands to ruthenium has been shown to result in complexes with interesting redox properties. nih.gov The coordination mode of the ligand can be controlled by the reaction conditions, leading to complexes with different geometries and reactivities. This highlights the versatility of benzaldehyde-based ligands in creating functional metal complexes.

The design of ligands for the synthesis of coordination compounds with potential biological applications is another active area of research. nih.gov Heterocyclic ester derivatives have been used to create Co(II), Cu(II), and Zn(II) complexes with anti-proliferative activity. nih.gov The structural diversity offered by ligands based on this compound could lead to the discovery of new metal-based therapeutic agents.

Methodological Advancements in Organic Synthesis Enabled by the Compound

The unique structural features of this compound make it a valuable building block for methodological advancements in organic synthesis. The presence of both an aldehyde and an isoxazole ring allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Isoxazole derivatives are recognized as versatile intermediates in organic synthesis. nbinno.comlifechemicals.com They can be used in cycloaddition reactions, condensations, and as precursors for other heterocyclic systems. researchgate.net The aldehyde group in this compound can participate in a wide range of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing a handle for further functionalization.

Recent advances in isoxazole chemistry have focused on the development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and regioselective functionalization. rsc.org These methods have improved the efficiency of isoxazole synthesis and facilitated the creation of more complex derivatives. The title compound can serve as a starting material for such transformations, allowing for the introduction of diverse substituents onto the isoxazole or benzaldehyde rings.

The isoxazole ring itself can be a target for synthetic modification. For example, palladium-catalyzed direct arylation of isoxazoles at the C-5 position has been achieved, providing a route to highly substituted isoxazole derivatives. researchgate.net Such methodologies could potentially be applied to derivatives of this compound to create novel compounds with tailored properties.

Furthermore, the reactivity of the aldehyde group can be harnessed in multicomponent reactions to build molecular complexity in a single step. The synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, for example, is achieved through a multicomponent reaction involving an aromatic aldehyde. nih.gov By analogy, this compound could be employed in similar reactions to generate diverse heterocyclic scaffolds.

Design and Synthesis of Advanced Organic Scaffolds beyond Conventional Architectures

The this compound molecule serves as an excellent starting point for the design and synthesis of advanced organic scaffolds that go beyond conventional molecular architectures. The combination of a reactive aldehyde and a versatile isoxazole heterocycle provides a platform for creating novel and complex structures with potential applications in medicinal chemistry and materials science. espublisher.com

Isoxazoles are considered privileged scaffolds in drug discovery due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.netnih.gov The synthesis of 3,4,5-trisubstituted isoxazoles, for instance, is an area of active research, as these compounds are found in numerous bioactive natural products and pharmaceuticals. beilstein-journals.org Starting from this compound, it is possible to envision synthetic routes that further functionalize the isoxazole ring or use it as a template for building more elaborate structures.

The aldehyde functionality is a gateway to a multitude of synthetic transformations. For example, it can be used in condensation reactions to form larger, more complex molecules. The reaction of benzaldehyde derivatives with hydroxylamine (B1172632) and its derivatives can lead to the formation of 2-isoxazolines, which are themselves important heterocyclic scaffolds. researchgate.net

Moreover, the photochemical reactivity of isoxazoles opens up possibilities for creating unique molecular architectures. Irradiation of isoxazoles in the presence of benzaldehyde can lead to the formation of oxetanes through a Paternò-Büchi reaction, although yields can be variable. researchgate.net This type of [2+2] photocycloaddition can be used to construct strained ring systems that are not easily accessible through traditional synthetic methods.

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydroxylamine hydrochloride reacts with α,β-unsaturated nitriles in ethanol under reflux to form the isoxazole ring. Subsequent functionalization of the benzaldehyde group can be achieved using substituted benzaldehydes in the presence of glacial acetic acid as a catalyst . Key steps include:

- Refluxing intermediates in ethanol or DMSO.

- Purification via recrystallization (water-ethanol mixtures) or column chromatography.

- Characterization using IR (e.g., CO bands at ~1710 cm⁻¹) and NMR (singlets for methyl groups on the isoxazole ring at δ 2.1–2.5 ppm) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : The aldehyde group shows a strong C=O stretch at ~1700–1720 cm⁻¹. The isoxazole ring exhibits C=N and C-O stretches at 1600–1650 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons on benzaldehyde appear as a singlet at δ 9.8–10.2 ppm. Methyl groups on the isoxazole resonate as singlets at δ 2.1–2.5 ppm .

- ¹³C NMR : The aldehyde carbon appears at ~190–195 ppm, while the isoxazole carbons range from 95–110 ppm .

Q. What solvent systems are optimal for purifying this compound?

- Methodological Answer :

- Ethanol-water mixtures are effective for recrystallization due to the compound’s moderate polarity .

- For column chromatography, silica gel with eluents like ethyl acetate/hexane (3:7 ratio) provides good separation of byproducts .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of isoxazole-containing benzaldehydes?

- Methodological Answer :

- Catalyst Optimization : Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling reactions for aryl-aldehyde derivatives .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during reflux .

- Temperature Control : Maintaining reflux at 80–100°C minimizes side reactions .

Q. What strategies address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and viral models (e.g., influenza A for antiviral tests) to compare activity .

- Dose-Response Studies : Establish EC₅₀ values across multiple concentrations to clarify potency discrepancies. For example, one study reported IC₅₀ = 12 µM against platelet aggregation , while another showed IC₅₀ = 25 µM in cancer cells .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The isoxazole ring’s electron-rich regions may bind catalytic sites .

- QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory activity to prioritize synthetic targets .

Conflict Resolution in Research

Q. How to reconcile divergent synthetic yields reported in literature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.